Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate is a complex organic compound characterized by its unique structural features and functional groups. The compound is classified as an ester, specifically a methyl ester of a propanoic acid derivative, which incorporates both an oxolane (tetrahydrofuran) ring and a trifluoromethylsulfonyl group. This structure imparts distinctive chemical properties that are valuable in various scientific applications.
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate is classified under several categories:
The synthesis of Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate typically involves multi-step processes that may include the following:
The synthetic routes may vary based on the specific starting materials and desired purity levels. Advanced techniques such as continuous flow reactors may be employed in industrial settings to enhance efficiency and control over reaction parameters .
The molecular structure of Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 306.26 g/mol |
IUPAC Name | Methyl (2R)-3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate |
InChI Key | UVBCNYPMJSSUSF-COBSHVIPSA-N |
Isomeric SMILES | COC(=O)C@@HOS(=O)(=O)C(F)(F)F |
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate involves its interaction with specific molecular targets due to its functional groups:
This unique combination of features makes it suitable for various applications in medicinal chemistry and biological research .
Methyl 3-(oxolan-2-yl)-2-(trifluoromethylsulfonyloxy)propanoate has several significant applications:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3